molecular formula C53H86O22 B1248998 Ardisiacrispin B

Ardisiacrispin B

Katalognummer: B1248998
Molekulargewicht: 1075.2 g/mol
InChI-Schlüssel: ZDIHSHLFPFGAGP-LLEYBADXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ardisiacrispin B is typically extracted from the roots of Ardisia crispa using solvent extraction methods. The process involves the use of solvents such as hexane, followed by macroporous adsorption resin column separation and further purification steps . The compound is then isolated and characterized using techniques like gas chromatography-mass spectrometry (GC-MS) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Ardisia crispa roots. The roots are first dried and ground into a fine powder, which is then subjected to solvent extraction. The extract is concentrated and purified using column chromatography to obtain high-purity this compound .

Wirkmechanismus

Ardisiacrispin B exerts its effects through multiple molecular targets and pathways:

Biologische Aktivität

Ardisiacrispin B, a triterpenoid saponin derived from the fruit of Ardisia kivuensis, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article examines the compound's biological activity, including its cytotoxic effects on cancer cells, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure typical of triterpenoid saponins. Its pharmacological effects are attributed to this structure, which influences its interaction with biological systems.

Cytotoxic Effects

Case Studies and Experimental Results:

  • Cytotoxicity Against Cancer Cells:
    • This compound demonstrated significant cytotoxic effects across nine different cancer cell lines, with IC50 values ranging from 1.20 μM (CCRF-CEM leukemia cells) to 6.76 μM (HepG2 hepatocarcinoma cells) .
    • The compound exhibited collateral sensitivity in drug-resistant cancer cells, suggesting potential applications in overcoming multidrug resistance .
  • Mechanisms of Action:
    • The cytotoxicity was linked to the induction of apoptosis through the activation of caspases (caspases 8, 9, and 3/7), alterations in mitochondrial membrane potential (MMP), and increased reactive oxygen species (ROS) production .
    • Ferroptosis, a regulated form of necrosis characterized by iron-dependent lipid peroxidation, also contributed to the observed cytotoxicity .

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound.

  • In Vitro Studies:
    • In LPS-stimulated RAW264.7 macrophage cells, this compound significantly inhibited the release of pro-inflammatory cytokines such as NO, TNF-α, and IL-1β .
    • The compound's anti-inflammatory effects were shown to be concentration-dependent, with notable efficacy at concentrations as low as 0.125 μM .
  • Mechanistic Insights:
    • The underlying mechanism appears to involve modulation of the PI3K-AKT signaling pathway, which is crucial for regulating inflammation .
    • Metabolite analysis revealed that this compound undergoes extensive metabolic processing in vivo, leading to various metabolites that may also contribute to its biological activity .

Summary of Biological Activities

Activity TypeObservationsReference
Cytotoxicity IC50 values < 10 μM across multiple cancer cell lines; apoptosis via caspase activation
Anti-Inflammatory Significant inhibition of NO, TNF-α, IL-1β in LPS-stimulated cells; concentration-dependent
Mechanisms Induces apoptosis and ferroptosis; modulates PI3K-AKT pathway

Eigenschaften

Molekularformel

C53H86O22

Molekulargewicht

1075.2 g/mol

IUPAC-Name

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

InChI

InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27-,28+,29+,30+,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42+,43-,44-,45-,46-,48-,49-,50+,51-,52+,53-/m0/s1

InChI-Schlüssel

ZDIHSHLFPFGAGP-LLEYBADXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CO[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1C[C@@](CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O

Synonyme

3 beta -O-(alpha-L-rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-4)-(O-beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)-16 alpha-hydroxy-13 beta,28-epoxyolean-30-al
ardisiacrispin B

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.